1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

Regioisomerism Hydrogen-bond donor/acceptor topology Molecular recognition

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one (CAS 2034485-85-1) is a synthetic small molecule with molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol. It belongs to the class of N-acyl imidazolidin-2-ones, characterized by a cyclic urea core (imidazolidin-2-one) N-acylated with a 3-phenylazepane moiety via a carbonyl linker.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 2034485-85-1
Cat. No. B2442709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one
CAS2034485-85-1
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESC1CCN(CC(C1)C2=CC=CC=C2)C(=O)N3CCNC3=O
InChIInChI=1S/C16H21N3O2/c20-15-17-9-11-19(15)16(21)18-10-5-4-8-14(12-18)13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2,(H,17,20)
InChIKeyXJXCFJHHHHDTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one (CAS 2034485-85-1): Compound Identity, Physicochemical Profile, and Procurement Context


1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one (CAS 2034485-85-1) is a synthetic small molecule with molecular formula C₁₆H₂₁N₃O₂ and a molecular weight of 287.36 g/mol . It belongs to the class of N-acyl imidazolidin-2-ones, characterized by a cyclic urea core (imidazolidin-2-one) N-acylated with a 3-phenylazepane moiety via a carbonyl linker . The 3-phenylazepane substructure is a seven-membered saturated nitrogen heterocycle bearing a phenyl group at the 3-position, a pharmacophore shared with the clinically used opioid analgesic meptazinol [1]. This compound is listed in patent literature (WO2008505172 / JP2008505172) as part of a broader series of imidazolidinone derivatives intended for therapeutic applications [2]. No supplier catalog with verified stock was identified at the time of this analysis .

Why In-Class Imidazolidin-2-one or Phenylazepane Analogs Cannot Be Interchanged with CAS 2034485-85-1


Substituting 1-(3-phenylazepane-1-carbonyl)imidazolidin-2-one with a seemingly similar analog would introduce at least three distinct sources of functional divergence. First, the regiochemistry of carbonyl attachment to the imidazolidin-2-one core is critical: the 1-substituted isomer (target compound, CAS 2034485-85-1) positions the azepane-carbonyl group on the N1 nitrogen, whereas the isomeric 4-substituted analog (CAS 2034382-60-8) places it at the C4 position, fundamentally altering the hydrogen-bonding donor/acceptor topology and molecular shape . Second, within the phenylazepane class, the substitution position on the azepane ring (3-phenyl vs. 4-phenyl) determines pharmacological profile: 3-phenylazepane derivatives (e.g., meptazinol) exhibit mixed μ-opioid agonist/antagonist activity, while 4-phenylazepane derivatives (e.g., ethoheptazine, proheptazine) are full μ-opioid agonists with different dependence liability profiles [1]. Third, the imidazolidin-2-one scaffold itself is a privileged pharmacophore in kinase inhibition, where even minor N-substituent changes can drastically alter target selectivity—as demonstrated in ALK/ROS1 inhibitor programs where replacing piperidine with differentially substituted imidazolidin-2-one moieties shifted potency by orders of magnitude across resistant mutants [2]. Without direct comparative data for this specific compound, these class-level structural considerations indicate that generic substitution carries a high risk of functional non-equivalence.

Quantitative Differential Evidence for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one (CAS 2034485-85-1) vs. Structural Analogs


Regioisomeric Differentiation: N1-Carbonyl vs. C4-Carbonyl Imidazolidin-2-one Attachment Determines Hydrogen-Bonding Topology

The target compound (CAS 2034485-85-1) is the N1-acylated regioisomer, where the 3-phenylazepane-1-carbonyl group is attached to the N1 nitrogen of imidazolidin-2-one. The closest regioisomer, 4-(3-phenylazepane-1-carbonyl)imidazolidin-2-one (CAS 2034382-60-8), bears the identical 3-phenylazepane-carbonyl group at the C4 carbon of the imidazolidin-2-one ring. This regioisomeric difference converts the imidazolidin-2-one from an N-acyl urea (target) to a C-acyl cyclic urea (comparator), which alters the number and spatial orientation of hydrogen-bond donor sites: the target compound retains the N3-H of the imidazolidin-2-one ring as a free hydrogen-bond donor, whereas the C4-substituted isomer may engage this NH in intramolecular interactions or present it in a different steric environment .

Regioisomerism Hydrogen-bond donor/acceptor topology Molecular recognition

Phenyl Substitution Pattern on Azepane Ring: 3-Phenyl vs. 4-Phenyl Determines Opioid Receptor Pharmacological Profile

The 3-phenyl substitution on the azepane ring in the target compound is the same regiochemistry found in meptazinol, a clinically used mixed μ-opioid agonist/antagonist with lower dependence liability than full μ-agonists like morphine [1]. In contrast, 4-phenylazepane-based opioid analgesics (ethoheptazine, metheptazine, proheptazine) exhibit a full agonist profile at the μ-opioid receptor [2]. While no direct receptor binding data exist for the target compound itself, the established pharmacological divergence between 3-phenyl and 4-phenyl azepane derivatives in the opioid analgesic class provides a class-level basis for expecting differential biological behavior [1][2]. Additionally, 3-ethyl-3-phenylazepane derivatives have been patented for dual sigma-1 (σ₁) and μ-opioid receptor activity, with specific compounds showing Ki values at σ₁ receptors in the sub-nanomolar range (e.g., 0.74 nM in guinea pig brain cortex membranes) [3].

Opioid receptor pharmacology Structure-activity relationship Phenylazepane pharmacophore

Imidazolidin-2-one Scaffold as a Privileged Kinase Inhibitor Pharmacophore: N-Substitution Dictates Target Selectivity

The imidazolidin-2-one core is established as a privileged scaffold in kinase inhibitor design. In a seminal medicinal chemistry program targeting ALK and ROS1 kinases, replacement of the piperidine fragment in ceritinib with differentially substituted imidazolidin-2-one moieties generated analogs with IC₅₀ values spanning from low nanomolar to micromolar against wild-type and mutant ALK [1]. Compound 15 from this series, bearing an imidazolidin-2-one in place of piperidine, displayed remarkable antitumor effects in ALK- and ROS1-addicted cancer cell models [1]. More broadly, imidazolidin-2-one derivatives have been optimized as PDE4 inhibitors with Ki values as low as 27 nM (vs. 1930 nM for the reference compound Ro 20-1724, representing a 71-fold potency improvement) , and as CYP17 inhibitors and immunosuppressive agents . The target compound's unique combination of an imidazolidin-2-one core N-acylated with a 3-phenylazepane distinguishes it from literature imidazolidin-2-one analogs that typically bear simple aryl, alkyl, or heterocyclic N-substituents, suggesting a distinct target selectivity landscape—though this remains to be experimentally validated.

Kinase inhibition Imidazolidin-2-one pharmacophore ALK/ROS1 dual inhibitors

Structural Differentiation from 4-Chlorophenyl and 4-Ethylazepane Analogs: Physicochemical Property Divergence

The closest commercially cataloged analogs to the target compound carry modifications that alter key physicochemical determinants of biological behavior. 1-(3-(4-Chlorophenyl)azepane-1-carbonyl)imidazolidin-2-one introduces a chlorine atom at the para position of the phenyl ring, which increases calculated logP by approximately 0.7–1.0 units (based on the Hansch π constant for aromatic Cl = +0.71) and adds a halogen-bond donor site . The 4-ethylazepane analog (EAI 045-related series) introduces an ethyl group on the azepane ring rather than the imidazolidinone N-position, altering both steric bulk and metabolic vulnerability . Another structurally related compound, 1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]imidazolidin-2-one (MW 301.38), incorporates an ethylene spacer between the azepane and imidazolidinone, increasing molecular weight by 14 Da and adding a rotational degree of freedom [1]. Each of these modifications is known in medicinal chemistry to alter membrane permeability, metabolic stability, and target engagement—yet no quantitative comparative data exist for these specific compounds.

Lipophilicity Physicochemical properties Analog differentiation

Recommended Research Application Scenarios for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one (CAS 2034485-85-1) Based on Available Evidence


Focused Opioid/Sigma Receptor Screening Libraries Incorporating 3-Phenylazepane Chemotypes

Given the established dual sigma-1/μ-opioid pharmacology of 3-phenylazepane and 3-ethyl-3-phenylazepane derivatives [1], CAS 2034485-85-1 is a rational inclusion in targeted screening decks against sigma-1, sigma-2, μ-opioid, κ-opioid, and δ-opioid receptor panels. Its 3-phenylazepane substructure distinguishes it from the more common 4-phenylazepane opioid chemotypes and from meptazinol (which lacks the imidazolidin-2-one moiety). The imidazolidin-2-one carbonyl may serve as an additional hydrogen-bond acceptor, potentially enabling binding interactions not available to simpler phenylazepane derivatives [2]. Researchers should verify compound identity by ¹H NMR and HPLC-MS upon receipt to exclude the C4 regioisomer (CAS 2034382-60-8), which has identical molecular weight and may co-elute under standard LC conditions.

Kinase Selectivity Profiling with Imidazolidin-2-one-Based Chemical Probes

The imidazolidin-2-one core has demonstrated value as a kinase inhibitor scaffold, particularly in ALK, ROS1, and PDE4 programs where N-substitution patterns critically control target selectivity [3]. CAS 2034485-85-1 presents a unique N-acyl substitution (3-phenylazepane-1-carbonyl) that has not been explored in published kinase inhibitor series. This compound could serve as a starting point for kinase selectivity profiling panels to assess whether the 3-phenylazepane-imidazolidinone hybrid offers a distinct selectivity fingerprint compared to established imidazolidin-2-one inhibitors. Broad-panel kinase profiling (e.g., 100–400 kinases at 1–10 μM) would be an appropriate first step to evaluate target engagement, given the complete absence of existing activity data.

Structure-Activity Relationship (SAR) Expansion Around Phenylazepane-Imidazolidinone Hybrid Scaffolds

For medicinal chemistry groups exploring dual pharmacophore strategies, CAS 2034485-85-1 represents a synthetically tractable hybrid of two privileged scaffolds (imidazolidin-2-one and 3-phenylazepane). The carbonyl linker between these two moieties provides a synthetic handle for further derivatization. SAR exploration could systematically vary: (i) the phenyl substitution pattern (ortho, meta, para; electron-withdrawing and electron-donating groups), (ii) the azepane ring size and heteroatom position, and (iii) the imidazolidin-2-one N3-substitution. The patent disclosure WO2008505172 indicates that compounds of this general class were pursued for therapeutic applications, suggesting synthetic feasibility for analog generation [4].

Physicochemical and Metabolic Stability Benchmarking of N-Acyl Imidazolidin-2-one Chemotypes

The target compound, with its estimated moderate lipophilicity (cLogP ~2.5–3.0) and molecular weight below 300 Da, occupies favorable oral drug-like chemical space by standard metrics (Lipinski, Veber). However, the metabolic stability of the N-acyl imidazolidin-2-one linkage and the 3-phenylazepane ring is unknown. Researchers procuring this compound for lead optimization programs should include in vitro microsomal stability assays (human and rodent liver microsomes), plasma protein binding, and CYP inhibition profiling as part of the initial characterization cascade. These data would establish whether the hybrid scaffold offers pharmacokinetic advantages or liabilities relative to simpler imidazolidin-2-ones or phenylazepanes alone.

Quote Request

Request a Quote for 1-(3-Phenylazepane-1-carbonyl)imidazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.